molecular formula C17H17BrN4O4S B213692 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide

カタログ番号 B213692
分子量: 453.3 g/mol
InChIキー: MWSIDKOKQZWTOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential use as a therapeutic agent in various diseases.

作用機序

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide targets the BET proteins, specifically bromodomain 4 (BRD4), which is involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the activation of gene transcription. By inhibiting the binding of BRD4 to acetylated histones, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide reduces the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. In cancer, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of cytokine production. In autoimmune disorders, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activity of T cells, which are involved in the immune response.

実験室実験の利点と制限

One advantage of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in lab experiments is its specificity for the BET proteins, specifically BRD4. This allows for a more targeted approach in studying the role of BRD4 in various diseases. However, one limitation of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in lab experiments is its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in preclinical and clinical settings.

将来の方向性

For 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide include further studies on its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, further studies are needed to determine the optimal dosage and administration of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in combination with other cancer therapies. In inflammation, further studies are needed to determine the long-term effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide on cytokine production and immune response. In autoimmune disorders, further studies are needed to determine the optimal dosage and administration of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in combination with other immunosuppressive therapies.

合成法

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-bromo-1H-pyrazole with formaldehyde to form 4-bromo-1-formylpyrazole. The second step involves the reaction of 4-bromo-1-formylpyrazole with N-(4-(ethylsulfonyl)phenyl)acetamide to form 5-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-(ethylsulfonyl)phenyl)-2-furamide. The final step involves the reaction of 5-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-(ethylsulfonyl)phenyl)-2-furamide with thionyl chloride to form 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide.

科学的研究の応用

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In inflammation, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In autoimmune disorders, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activity of T cells, which are involved in the immune response.

特性

製品名

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide

分子式

C17H17BrN4O4S

分子量

453.3 g/mol

IUPAC名

5-[(4-bromopyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H17BrN4O4S/c1-2-20-27(24,25)15-6-3-13(4-7-15)21-17(23)16-8-5-14(26-16)11-22-10-12(18)9-19-22/h3-10,20H,2,11H2,1H3,(H,21,23)

InChIキー

MWSIDKOKQZWTOB-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

正規SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。